Mass Shift and Detection Specificity: Deuterium Labeling vs. Unlabeled 17:0-14:1 PG
17:0-14:1 PG-d5 provides a +5 Da mass shift relative to the unlabeled 17:0-14:1 PG, allowing for unambiguous differentiation and quantification in mass spectrometry workflows. The unlabeled compound, lacking this mass shift, is indistinguishable from endogenous PG species and thus cannot function as an internal standard. This +5 Da shift is a direct and quantifiable result of substituting five hydrogen atoms with deuterium at the glycerol backbone, as specified in the chemical formula (C37H65D5NaO10P vs. C37H70NaO10P for the unlabeled analog) .
| Evidence Dimension | Mass-to-charge ratio (m/z) shift for detection |
|---|---|
| Target Compound Data | Mass shift of +5 Da; specific exact masses for various adducts (e.g., (M+Na)+ 751.5256) are documented [1]. |
| Comparator Or Baseline | Unlabeled 17:0-14:1 PG: 0 Da shift relative to endogenous analyte. |
| Quantified Difference | +5 Da |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) |
Why This Matters
This +5 Da mass shift is the fundamental requirement for using a stable isotope-labeled internal standard, enabling accurate quantification by eliminating signal interference from the endogenous analyte.
- [1] Avanti Polar Lipids. SPLASH Brochure. Exact Mass Data for 17:0-14:1 PG-d5. Page 2. View Source
